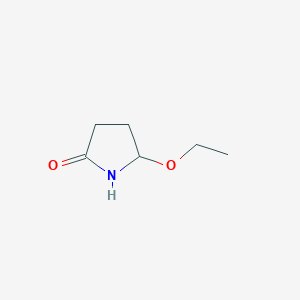

5-Ethoxy-2-pyrrolidinone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethoxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRWQRYMEYRQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393849 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39662-63-0 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Ethoxy-2-pyrrolidinone

Introduction

5-Ethoxy-2-pyrrolidinone, a derivative of the foundational γ-lactam, 2-pyrrolidinone, is a molecule of significant interest in synthetic organic chemistry and drug development.[1] Its unique structure, featuring a five-membered lactam ring with an ethoxy group at the C5 position, creates a chiral center and imparts a distinct reactivity profile. This guide provides an in-depth exploration of the chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, chemical reactivity, and provide practical experimental protocols. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including the novel antiepileptic drug rac-Vigabatrin.[2][3]

Physicochemical Properties

This compound is typically a solid at room temperature.[4] A comprehensive summary of its key physicochemical properties is presented below, compiled from various chemical data sources.[4][5][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [4][6][7] |

| Molecular Weight | 129.16 g/mol | [4][6][7] |

| CAS Number | 39662-63-0 | [2][4] |

| Appearance | Solid | [4] |

| Density | 1.06 g/cm³ | [5] |

| Flash Point | 121 °C | [5] |

| Topological Polar Surface Area | 38.3 Ų | [6][7] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Molecular Structure and Spectroscopic Profile

The structure of this compound features a γ-lactam ring, which is a common motif in many biologically active compounds.[1] The presence of the ethoxy group at the C5 position, adjacent to the ring nitrogen, creates an N,O-acetal-like functionality, which is a key determinant of its reactivity.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its spectroscopic properties can be predicted based on its structural analogue, 2-pyrrolidinone, and general principles of spectroscopy.[8]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), and complex multiplets for the methylene protons on the pyrrolidinone ring. The proton at the C5 position, being adjacent to both oxygen and nitrogen, would appear at a characteristic downfield shift.

-

¹³C NMR: The carbon spectrum would be characterized by a carbonyl signal (C2) in the range of 175 ppm. The C5 carbon, bonded to both nitrogen and oxygen, would also be significantly downfield. The remaining methylene carbons of the ring and the ethoxy group would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the amide (Amide I band). A broad peak around 3250 cm⁻¹ for the N-H stretch is also expected.[8]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 129, corresponding to its monoisotopic mass.[6][7] Fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the lactam ring.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by the interplay between the lactam functionality and the C5-ethoxy group. This unique combination makes it a versatile synthetic intermediate.

Hydrolysis

Similar to other lactams, the amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[9][10]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This ultimately leads to the formation of the corresponding γ-amino acid derivative.

-

Base-Mediated Hydrolysis: Strong bases, such as sodium hydroxide, will attack the carbonyl carbon directly, leading to the formation of the corresponding carboxylate salt of the γ-amino acid after ring cleavage.[11] The rate of hydrolysis is significantly influenced by pH and temperature.[9][11]

Below is a diagram illustrating the general mechanism of acid-catalyzed hydrolysis.

Caption: Mechanism of acid-catalyzed lactam hydrolysis.

Formation of N-Acyliminium Ions

A key aspect of the reactivity of this compound is its ability to serve as a precursor to N-acyliminium ions. In the presence of a Lewis acid or strong protic acid, the ethoxy group can be eliminated, generating a highly electrophilic N-acyliminium ion intermediate. This reactive species can then be trapped by a wide range of nucleophiles, enabling the introduction of various substituents at the C5 position. This reactivity is crucial for its use in synthetic chemistry, particularly in the construction of alkaloid skeletons.[12]

Vinylation Reactions

This compound is a key starting material for the synthesis of 5-vinyl-2-pyrrolidinone, a crucial intermediate for the drug vigabatrin.[3] This transformation is typically achieved via a vinylation reaction, for example, using vinyl magnesium bromide. The Grignard reagent attacks the C5 position, displacing the ethoxy group to form the desired vinyl-substituted product.[3]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints.

Protocol 1: Monitoring Hydrolytic Stability

This protocol provides a framework for assessing the stability of this compound in aqueous solutions at different pH values.

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Materials:

-

This compound

-

High-purity water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Volumetric flasks, pipettes

-

HPLC system with a C18 column

-

pH meter

-

Thermostatically controlled water bath

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) that is miscible with water.

-

Reaction Setup:

-

Acidic: In a 50 mL volumetric flask, add a known volume of the stock solution and dilute to the mark with 0.1 M HCl.

-

Neutral: In a 50 mL volumetric flask, add the same volume of stock solution and dilute to the mark with high-purity water.

-

Basic: In a 50 mL volumetric flask, add the same volume of stock solution and dilute to the mark with 0.1 M NaOH.

-

-

Incubation: Place all three flasks in a water bath set to a controlled temperature (e.g., 50 °C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Sample Quenching: For the acidic and basic samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the reaction.

-

Analysis: Analyze all samples by HPLC. Monitor the decrease in the peak area of this compound over time. The appearance of a new, more polar peak would correspond to the ring-opened product.

-

Data Interpretation: Plot the concentration of this compound versus time for each condition to determine the rate of degradation.

Caption: Workflow for the hydrolytic stability assay.

Safety and Handling

Proper safety precautions must be observed when handling this compound.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

-

Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][13]

-

Storage: Store in a cool, dry place in a tightly sealed container.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

In case of exposure, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[13][14] For skin contact, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[13]

Conclusion

This compound is a versatile chemical entity whose properties are defined by the presence of both a lactam ring and a reactive N,O-acetal-like group. Its susceptibility to hydrolysis and its capacity to form N-acyliminium ions make it a valuable precursor in complex organic syntheses. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

References

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 39662-63-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. fishersci.com [fishersci.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. uwaterloo.ca [uwaterloo.ca]

An In-depth Technical Guide to the Solubility and Stability of 5-Ethoxy-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-2-pyrrolidinone, a heterocyclic organic compound, holds significant potential as a versatile intermediate in the synthesis of novel pharmaceutical agents. Its utility in drug development is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which govern its formulation, storage, and biological fate. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, drawing upon available data and established principles of organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures, such as 2-pyrrolidinone and N-alkyl-pyrrolidones, to provide a robust predictive framework. Detailed experimental protocols for determining solubility and conducting forced degradation studies are also presented to empower researchers in generating precise data for their specific applications.

Introduction: The Chemical Landscape of this compound

This compound (CAS No: 39662-63-0) is a derivative of 2-pyrrolidinone, featuring an ethoxy group at the 5-position of the lactam ring.[1][2][3][4] This structural modification is anticipated to influence its polarity, hydrogen bonding capacity, and ultimately, its solubility and stability profile compared to the parent compound. Understanding these characteristics is paramount for its effective utilization in medicinal chemistry and pharmaceutical development, where it serves as a key building block for more complex molecules.[5] This guide aims to provide a foundational understanding of these critical parameters, enabling informed decisions in experimental design and process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [1][2][4] |

| Molecular Weight | 129.16 g/mol | [1][6] |

| Appearance | Solid | [4][6] |

| Boiling Point | 276.4 °C at 760 mmHg | [7] |

| Density | 1.06 g/cm³ | [7] |

| Flash Point | 121 °C | [7] |

Solubility Profile: A Predictive Analysis

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulate-ability. While quantitative solubility data for this compound is not extensively documented, a qualitative understanding can be derived from its structural features and comparison with related compounds.

Qualitative Solubility Assessment

Based on its chemical structure, this compound possesses both polar (the lactam ring and the ether oxygen) and non-polar (the ethyl group and the hydrocarbon backbone) characteristics. This amphiphilic nature suggests it will exhibit a degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the lactam ring, capable of acting as a hydrogen bond acceptor, and the ether oxygen suggest that this compound should be soluble in polar protic solvents. The miscibility of the related 2-pyrrolidinone with water and ethanol supports this prediction.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): The dipole moment associated with the lactam group should facilitate dissolution in polar aprotic solvents.

-

Non-Polar Solvents (e.g., Dichloromethane, Chloroform, Hexane): The ethoxy group and the pyrrolidinone ring's hydrocarbon portion will contribute to some solubility in non-polar solvents. Indeed, qualitative data indicates solubility in dichloromethane.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Miscible | Hydrogen bonding potential of the lactam and ether groups. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Soluble | Dipole-dipole interactions with the lactam ring. |

| Non-Polar | Dichloromethane, Chloroform | Soluble | Van der Waals forces and dipole-induced dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | Limited interaction with the polar lactam functionality. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method outlines a reliable approach for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the validated analytical method.

-

Quantification: Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Caption: Workflow for quantitative solubility determination.

Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and the potential for the formation of impurities. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12][13]

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated under stress conditions:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of 4-amino-4-ethoxybutanoic acid.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would also result in the ring-opened product. The rate of hydrolysis is expected to be pH and temperature-dependent.[14]

-

-

Oxidation: The molecule possesses sites that could be susceptible to oxidation, particularly in the presence of oxidizing agents and/or light. The carbon atom adjacent to the ether oxygen and the nitrogen atom are potential sites for oxidative attack.

-

Photodegradation: While this compound does not contain strong chromophores that absorb significant UV-visible light, photodegradation could occur, especially in the presence of photosensitizers. Studies on N-methyl-2-pyrrolidone have shown that it can undergo photolysis.[15][16]

-

Thermal Degradation: As a stable organic molecule with a high boiling point, significant thermal degradation is not expected under normal storage conditions. At elevated temperatures, decomposition would likely lead to fragmentation of the molecule.

Caption: Predicted degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to understand the stability of this compound and to develop a stability-indicating analytical method.[17]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Organic solvents (for sample preparation)

-

Calibrated photostability chamber

-

Temperature-controlled oven

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C) in a temperature-controlled oven.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound in each condition.

-

Identify and characterize any significant degradation products using the mass spectrometry data.

-

Propose degradation pathways based on the identified products.

-

Caption: Workflow for a forced degradation study.

Recommended Analytical Methodologies

The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability testing. Based on the physicochemical properties of this compound and methods used for similar compounds, the following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable choice for the quantification of this compound.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (or a suitable buffer) and a polar organic solvent like acetonitrile or methanol would likely provide good separation. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits sufficient absorbance (e.g., around 210-230 nm) should be appropriate.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC)

Given the volatility of this compound, gas chromatography is another viable analytical technique.

-

Column: A polar capillary column (e.g., a wax-type column) would be suitable for separating this polar analyte.

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) would provide good sensitivity and a wide linear range.

-

Temperature Program: An optimized oven temperature program will be necessary to achieve good separation from any impurities or degradation products.

-

Mass Spectrometry (MS) Coupling: Coupling GC with a mass spectrometer (GC-MS) would be highly beneficial for the identification of unknown degradation products during stability studies.[18]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, grounded in established chemical principles and data from analogous compounds. While direct experimental data remains scarce, the predictive analysis and detailed experimental protocols presented herein offer a solid foundation for researchers and drug development professionals.

The generation of quantitative solubility data in a diverse range of pharmaceutically relevant solvents is a critical next step. Furthermore, comprehensive forced degradation studies will be instrumental in elucidating the precise degradation pathways and identifying any potential impurities. The development and validation of a robust, stability-indicating analytical method is the cornerstone of these future investigations. As this compound continues to be explored as a valuable synthetic intermediate, a thorough understanding of its solubility and stability will be indispensable for unlocking its full potential in the development of new and improved therapeutics.

References

- 1. This compound | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 39662-63-0 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. 2-pyrrolidone, 616-45-5 [thegoodscentscompany.com]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. biotech-asia.org [biotech-asia.org]

- 14. benchchem.com [benchchem.com]

- 15. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. database.ich.org [database.ich.org]

- 18. Gas chromatography-mass spectrometry method for the determination of methadone and 2-ethylidene-1,5-dimethyl-3, 3-diphenylpyrrolidine (EDDP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 5-Ethoxy-2-pyrrolidinone

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-pyrrolidinone: Pathways, Mechanisms, and Applications

This compound (CAS No: 39662-63-0, Molecular Formula: C₆H₁₁NO₂) is a pivotal heterocyclic compound belonging to the pyrrolidinone class of molecules.[1][2] The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[3][4][5] The significance of this compound, a stable N,O-acetal, lies not in its own biological activity but in its role as a versatile and crucial synthetic intermediate.

Its primary utility stems from its function as a robust precursor to N-acyliminium ions.[6] Under mild acidic conditions, the ethoxy group serves as an excellent leaving group, generating a highly reactive electrophilic iminium species. This intermediate is amenable to a wide range of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.[6][7] This reactivity profile has positioned this compound as an indispensable building block in the pharmaceutical industry, most notably as a key intermediate in the multi-ton synthesis of the antiepileptic drug Vigabatrin.[6][8][9]

This guide provides a comprehensive overview of the principal synthesis pathways for this compound, delves into the mechanistic underpinnings of these transformations, presents detailed experimental protocols, and explores its critical applications in modern drug development.

Part 1: The Primary Synthetic Pathway via Succinimide Reduction

The most established, scalable, and high-yielding route to this compound begins with the readily available and inexpensive starting material, succinimide.[10] The core of this transformation is the selective partial reduction of one of the two carbonyl groups of the imide.

Mechanistic Rationale and Causality

The synthesis hinges on the use of a mild hydride-donating reagent, typically sodium borohydride (NaBH₄), in an alcoholic solvent, ethanol, which also serves as the source of the ethoxy group. The mechanism proceeds via the nucleophilic attack of a hydride ion on one of the carbonyl carbons of succinimide. This initial reduction is followed by a cascade of events involving the alcoholic solvent. The resulting hemiaminal intermediate is unstable and, in the presence of ethanol, readily forms the more stable cyclic N,O-acetal, this compound.

The choice of sodium borohydride is critical; stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the over-reduction of both carbonyl groups, yielding pyrrolidine. The use of ethanol is a prime example of reaction economy, acting as both solvent and reagent. Control of pH is also a crucial parameter; maintaining a slightly acidic to neutral pH (4-8) is necessary to facilitate the reaction while preventing hydrolysis of the product or decomposition of the reagent.[7]

Visualizing the Succinimide Reduction Pathway

Caption: Reaction pathway from Succinimide to this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established literature procedures.[7][10]

Materials:

-

Succinimide

-

Ethanol (absolute)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl) in ethanol (for pH adjustment)

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of succinimide in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice bath.

-

Solid sodium borohydride is added portion-wise to the stirred solution.

-

Simultaneously, a solution of hydrogen chloride in absolute ethanol is added dropwise to maintain the reaction mixture's pH between 4 and 8. The temperature should be carefully monitored and maintained below 10°C.

-

After the addition is complete, the reaction is stirred at room temperature for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

The reaction is quenched by the careful addition of water. The solvent is then removed under reduced pressure.

-

The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization from a mixture of diethyl ether and hexane, yielding this compound as a crystalline solid.[7]

Data Presentation: Reaction Performance

| Parameter | Value/Condition | Rationale & Notes | Source |

| Starting Material | Succinimide | Inexpensive, commercially available cyclic imide. | [10] |

| Reagents | Sodium borohydride, Ethanol | NaBH₄ provides selective reduction; ethanol acts as solvent and ethoxy source. | [7][10] |

| pH Control | 4 - 8 | Critical for preventing side reactions and ensuring moderate yields. | [7] |

| Temperature | 0 - 5°C | Controls the exothermic reaction and improves selectivity. | [7] |

| Reported Yield | ~50-90% | Yield is highly dependent on strict pH and temperature control. | [7][10] |

Part 2: Emerging Synthesis Strategies: The Electrochemical Approach

While the succinimide reduction is the workhorse method, modern organic synthesis continually seeks greener, more efficient, and versatile alternatives. Electrochemical synthesis offers a compelling approach, avoiding bulk chemical reductants or oxidants and often proceeding under mild conditions. The electrochemical α-oxidation of amides and carbamates, known as the Shono oxidation, is a powerful method for forming N,O-acetals like this compound.[11]

Mechanistic Principles of Anodic Oxidation

In this context, an N-acyl amino acid derivative or a related precursor undergoes anodic oxidation. The process involves the removal of an electron from the substrate at the anode surface, typically from the nitrogen or an adjacent carbon-hydrogen bond, to generate a radical cation. Subsequent deprotonation and further oxidation lead to the formation of a key N-acyliminium ion intermediate.[11][12] This highly electrophilic species is then trapped by the solvent, ethanol, to furnish the final this compound product. This method provides a direct route to the key intermediate without requiring a pre-functionalized starting material like succinimide.

Visualizing the Electrochemical Pathway

Caption: Conceptual electrochemical synthesis of this compound.

Part 3: Applications in Advanced Synthesis

The synthetic value of this compound is fully realized in its subsequent transformations. Its ability to act as a stable and easily handled precursor for N-acyliminium ions is its most significant chemical property.

Case Study: The Vinylation Reaction for Vigabatrin Synthesis

A cornerstone application is the synthesis of 5-vinyl-2-pyrrolidinone, a direct precursor to the GABA-transaminase inhibitor, Vigabatrin.[2][9] In this reaction, this compound is treated with a Lewis acid or protic acid to generate the N-acyliminium ion in situ. This electrophile is then attacked by a vinyl nucleophile, such as vinyl magnesium bromide, to install the vinyl group at the C5 position.[9] Researchers have developed safer and more cost-effective methods for this key vinylation step to facilitate large-scale production.[9]

Visualizing N-Acyliminium Ion Generation and Reaction

Caption: Generation of the N-acyliminium ion and subsequent vinylation.

Conclusion

This compound is a molecule of significant strategic value in synthetic and medicinal chemistry. The primary route to its synthesis via the reduction of succinimide remains a robust and scalable method, valued for its simplicity and use of inexpensive materials. Concurrently, emerging techniques such as electrochemical synthesis present promising avenues for future development, aligning with the principles of green chemistry. The profound utility of this compound as a precursor for N-acyliminium ions, particularly in the synthesis of pharmaceuticals like Vigabatrin, solidifies its importance and ensures continued interest from the research, development, and industrial communities.

References

- 1. This compound | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 39662-63-0: 5-ethoxypyrrolidin-2-one | CymitQuimica [cymitquimica.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. This compound | 39662-63-0 | Benchchem [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. This compound | 39662-63-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Tunable Electrochemical Peptide Modifications: Unlocking New Levels of Orthogonality for Side‐Chain Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Pyrrolidinone Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1] This technical guide provides an in-depth exploration of the diverse biological activities of pyrrolidinone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. This document is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone nucleus is a versatile and highly valuable scaffold in drug design.[2][3] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[4] This inherent three-dimensionality, combined with the presence of a lactam moiety, provides a unique combination of hydrogen bond donor and acceptor capabilities, further enhancing its potential for molecular recognition.

The pyrrolidinone scaffold is a key structural component in numerous natural products and clinically approved drugs, demonstrating its broad therapeutic applicability.[5][6] Notable examples include the nootropic agent Piracetam, the anticonvulsant Levetiracetam, and the antibacterial agent Anisomycin.[6][7][8] The diverse pharmacological profiles of these and other pyrrolidinone-containing molecules underscore the immense potential of this scaffold in addressing a wide range of human diseases.[9][10] This guide will delve into the key biological activities of pyrrolidinone derivatives, providing a comprehensive overview of their therapeutic promise.

Anticonvulsant Activity: Modulating Neuronal Excitability

Pyrrolidinone derivatives, most notably Levetiracetam, have emerged as a significant class of antiepileptic drugs.[7] Their mechanism of action, while not fully elucidated, is believed to involve the modulation of synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.

Molecular Mechanism

The binding of Levetiracetam to SV2A is thought to reduce the release of excitatory neurotransmitters, such as glutamate, thereby decreasing neuronal hyperexcitability and suppressing seizure activity. This unique mechanism of action distinguishes pyrrolidinone-based anticonvulsants from traditional antiepileptic drugs that primarily target ion channels or GABAergic neurotransmission.

Caption: Mechanism of Anticonvulsant Activity.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of pyrrolidinone derivatives is significantly influenced by the nature and position of substituents on the pyrrolidinone ring.

| Position of Substitution | Key Substituents | Impact on Anticonvulsant Activity |

| N-1 | Alkyl chains, substituted phenyl rings | Influences potency and pharmacokinetic properties. |

| C-3 | Aromatic or heteroaromatic groups | Can enhance activity; stereochemistry is often crucial. |

| C-4 | Phenyl or substituted phenyl groups | Often leads to potent anticonvulsant effects. |

Antimicrobial Activity: A Broad Spectrum of Action

Pyrrolidinone derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2] Their antimicrobial effects are often attributed to their ability to interfere with essential cellular processes in microorganisms.

Molecular Mechanism

The precise mechanisms of antimicrobial action can vary depending on the specific derivative and the target organism. Some derivatives have been shown to inhibit microbial growth by disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with nucleic acid replication. For instance, certain pyrrolidinone-based compounds can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Caption: General Mechanism of Antimicrobial Activity.

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyrrolidinone derivatives is highly dependent on their chemical structure.

| Position of Substitution | Key Substituents | Impact on Antimicrobial Activity |

| N-1 | Aromatic or heterocyclic moieties | Can significantly enhance antibacterial and antifungal effects. |

| C-3 | Thioamide or other sulfur-containing groups | Often associated with potent antimicrobial activity. |

| C-5 | Arylidene substitutions | Can confer broad-spectrum antibacterial and antifungal properties. |

Anticancer Activity: Targeting Tumor Cell Proliferation

A growing body of evidence highlights the potential of pyrrolidinone derivatives as anticancer agents.[3] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

Molecular Mechanism

The anticancer mechanisms of pyrrolidinone derivatives are diverse and often involve the modulation of key signaling pathways implicated in cancer cell growth, survival, and metastasis. Some derivatives have been found to induce apoptosis (programmed cell death) by activating caspase cascades and disrupting mitochondrial function. Others have been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Caption: Anticancer Mechanisms of Pyrrolidinone Derivatives.

Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrrolidinone derivatives is closely linked to their structural features.

| Position of Substitution | Key Substituents | Impact on Anticancer Activity |

| N-1 | Substituted phenyl or heterocyclic rings | Can significantly influence cytotoxicity and selectivity. |

| C-3 | Spiro-oxindole or other bulky groups | Often leads to potent antiproliferative effects. |

| C-4 & C-5 | Modifications can modulate activity against specific cancer cell lines. |

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Pyrrolidinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.

Molecular Mechanism

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. Others can suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Anti-inflammatory Action of Pyrrolidinone Derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory potential of pyrrolidinone derivatives is influenced by their chemical structure.

| Position of Substitution | Key Substituents | Impact on Anti-inflammatory Activity |

| N-1 | Aryl or heteroaryl groups | Can enhance COX inhibitory activity. |

| C-3 | Carboxylic acid or ester functionalities | Often important for interaction with the active sites of inflammatory enzymes. |

Nootropic Activity: Enhancing Cognitive Function

Certain pyrrolidinone derivatives, famously represented by Piracetam, are known for their nootropic or "cognitive-enhancing" effects.[8]

Molecular Mechanism

The mechanisms underlying the nootropic effects of pyrrolidinone derivatives are not fully understood but are thought to involve the modulation of various neurotransmitter systems and enhancement of neuronal plasticity. Some studies suggest that these compounds can improve mitochondrial function, increase cerebral blood flow, and enhance the efficacy of cholinergic and glutamatergic neurotransmission, all of which are crucial for learning and memory.

Caption: Nootropic Mechanism of Pyrrolidinone Derivatives.

Structure-Activity Relationship (SAR)

The cognitive-enhancing effects of pyrrolidinone derivatives are sensitive to structural modifications.

| Position of Substitution | Key Substituents | Impact on Nootropic Activity |

| N-1 | Acetamide side chain (as in Piracetam) | Appears to be critical for nootropic effects. |

| C-4 | Hydroxyl group (as in Oxiracetam) | Can enhance potency. |

Experimental Protocols

Synthesis of a Representative Pyrrolidinone Derivative

Synthesis of 1-phenylpyrrolidin-2-one:

-

To a solution of γ-butyrolactone (1 equivalent) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser, add aniline (1.1 equivalents).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-phenylpyrrolidin-2-one.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Anticancer Activity Assessment: MTT Assay

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidinone derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The pyrrolidinone scaffold continues to be a highly attractive and productive starting point for the design and discovery of novel therapeutic agents. Its inherent structural features and the diverse range of biological activities exhibited by its derivatives highlight its immense potential in medicinal chemistry. Further exploration of the chemical space around the pyrrolidinone nucleus, guided by a deeper understanding of its mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved drugs for a multitude of diseases. This guide serves as a foundational resource to aid researchers in this critical endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. An Overview on Chemistry and Biological Importance of Pyrrolidino...: Ingenta Connect [ingentaconnect.com]

The Pivotal Role of 5-Ethoxy-2-pyrrolidinone in Modern Organic Synthesis: A Mechanistic Deep Dive

Abstract

5-Ethoxy-2-pyrrolidinone, a seemingly unassuming cyclic lactam ether, has emerged as a powerful and versatile intermediate in the synthetic organic chemist's toolkit. Its unique structural features, particularly the aminal ether linkage, render it a valuable precursor to highly reactive species, most notably N-acyliminium ions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic reactions. We will dissect its role in facilitating stereoselective carbon-carbon bond formation through cycloaddition reactions and its utility as an electrophilic building block in the synthesis of complex nitrogen-containing molecules, including the anticonvulsant drug Vigabatrin. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reagent's reactivity and its strategic application in synthesis.

Introduction: Unveiling the Reactivity of a Versatile Lactam

This compound (C₆H₁₁NO₂) is a stable, often crystalline solid that serves as a masked form of the more reactive N-acyliminium ion of the pyrrolidinone scaffold.[1][2][3][4][5] Its utility stems from the facile cleavage of the C5-ethoxy bond under acidic or Lewis acidic conditions, which generates a highly electrophilic iminium species. This transient intermediate is the linchpin of this compound's reactivity, enabling a range of transformations that would be otherwise difficult to achieve. This guide will focus on two primary mechanistic pathways: the generation and trapping of N-acyliminium ions in cycloaddition reactions and the direct nucleophilic attack on the lactam carbonyl, often followed by ring opening.

The N-Acyliminium Ion Pathway: A Gateway to Complex Heterocycles

The most significant and widely exploited mechanism of action of this compound is its role as a precursor to the 2-oxopyrrolidinium ion. This highly electrophilic intermediate is a potent dienophile in pseudo-Diels-Alder reactions and can also be trapped by a variety of other nucleophiles in intramolecular cyclizations.[2][6][7]

Generation of the N-Acyliminium Ion

The generation of the N-acyliminium ion from this compound is typically achieved by treatment with a Brønsted or Lewis acid. The acid protonates or coordinates to the ethoxy group, transforming it into a good leaving group (ethanol). Subsequent elimination of ethanol generates the resonance-stabilized N-acyliminium ion.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. This compound | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 39662-63-0: 5-ethoxypyrrolidin-2-one | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Furan-Terminated N-Acyliminium Ion Initiated Cyclizations in Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Fulcrum of Asymmetry: 5-Ethoxy-2-pyrrolidinone as a Cornerstone in Chiral Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Achiral Plane

In the landscape of modern synthetic organic chemistry, the quest for enantiopure compounds remains a paramount objective, particularly within the pharmaceutical industry where stereochemistry dictates therapeutic efficacy and safety. Chiral building blocks, or "synthons," serve as the foundational keystones in the construction of complex, stereochemically-defined molecules. Among these, 5-Ethoxy-2-pyrrolidinone has emerged as a particularly versatile and powerful tool. Its latent functionality, unveiled through the generation of a cyclic N-acyliminium ion, provides a gateway to a vast array of stereoselective carbon-carbon bond formations. This guide provides an in-depth exploration of this compound as a chiral building block, elucidating its preparation from the chiral pool, its application in diastereoselective synthesis, and its pivotal role in the construction of medicinally relevant compounds.

The Genesis of Chirality: Synthesis of Enantiopure this compound

The most reliable and economically viable route to enantiomerically pure this compound begins not with an asymmetric reaction, but with a gift from nature: (S)-pyroglutamic acid. This readily available and inexpensive amino acid derivative serves as the chiral scaffold upon which the desired functionality is built. This "chiral pool" approach ensures the reliable transfer of stereochemistry from the starting material to the final building block.

From Nature's Blueprint: (S)-Pyroglutamic Acid as the Precursor

(S)-pyroglutamic acid, a cyclic lactam of glutamic acid, possesses the requisite (S)-stereocenter at the 5-position of the pyrrolidinone ring. The synthetic challenge, therefore, lies in the selective transformation of the carboxylic acid moiety into the desired ethoxy group, without racemization. This is typically achieved through a two-step sequence involving reduction followed by etherification, or via electrochemical methods.

Experimental Protocol: Synthesis of (S)-5-Ethoxy-2-pyrrolidinone from (S)-Pyroglutamic Acid

Step 1: Reduction of (S)-Pyroglutamic Acid to (S)-5-Hydroxy-2-pyrrolidinone

-

To a stirred suspension of (S)-pyroglutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (S)-5-hydroxy-2-pyrrolidinone as a white solid.

Step 2: Etherification to (S)-5-Ethoxy-2-pyrrolidinone

-

Dissolve (S)-5-hydroxy-2-pyrrolidinone (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-ethoxy-2-pyrrolidinone.

The Reactive Intermediate: Generation and Diastereoselective Reactions of N-Acyliminium Ions

The synthetic utility of this compound lies in its ability to serve as a stable precursor to a highly reactive N-acyliminium ion.[1][2] Under the influence of a Lewis acid or Brønsted acid, the ethoxy group is eliminated, generating a planar, electrophilic iminium species. When the pyrrolidinone ring bears a chiral center at the 5-position, the subsequent nucleophilic attack on the N-acyliminium ion often proceeds with a high degree of facial selectivity, leading to the formation of a new stereocenter with a predictable configuration.

Mechanism of Diastereoselection

The stereochemical outcome of the nucleophilic addition is governed by the conformational preference of the N-acyliminium ion intermediate. The substituent at the 5-position directs the incoming nucleophile to the less sterically hindered face of the planar iminium ion. This principle of substrate-controlled diastereoselectivity is a cornerstone of its application in asymmetric synthesis.

Diagram: Generation and Diastereoselective Attack of an N-Acyliminium Ion

Caption: Generation of the N-acyliminium ion and subsequent diastereoselective nucleophilic attack.

Applications in the Synthesis of Bioactive Molecules

The power of this compound as a chiral building block is best illustrated through its successful application in the total synthesis of complex and biologically significant molecules.

Case Study: Synthesis of Vigabatrin

Vigabatrin is an anticonvulsant drug used in the treatment of epilepsy. A key step in its industrial synthesis involves the reaction of this compound with a vinyl nucleophile.[3][4][5]

Experimental Protocol: Synthesis of (RS)-5-Vinyl-2-pyrrolidinone, a Key Intermediate for Vigabatrin

-

To a solution of (RS)-5-Ethoxy-2-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF), add an antioxidant such as 2,6-di-tert-butyl-4-methylphenol (BHT) (catalytic amount) and cool the mixture to -15 to -10 °C.

-

Slowly add a solution of vinylmagnesium bromide (1.5 eq) in THF to the reaction mixture, maintaining the temperature between -15 and -10 °C.

-

After the addition is complete, stir the reaction for 30 minutes at the same temperature.

-

Allow the reaction to warm to reflux and maintain for 1 hour.

-

Cool the reaction mixture to 0-5 °C and quench by the careful addition of water.

-

Adjust the pH of the aqueous layer to 6.0-6.5 with acetic acid and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (RS)-5-vinyl-2-pyrrolidinone.[6]

Diagram: Synthetic Route to Vigabatrin Intermediate

Caption: Key steps in the synthesis of Vigabatrin from this compound.

Case Study: Synthesis of (+)-Preussin

(+)-Preussin is a pyrrolidine alkaloid with antifungal and antitumor properties. Its synthesis showcases the utility of chiral 2,3-dihydropyrroles derived from (S)-pyroglutaminol, a close relative of the precursors to this compound. The stereoselective functionalization of the pyrrolidine ring is a critical aspect of the synthesis.[7] A key strategy involves a Paternò–Büchi reaction on a chiral 2,3-dihydropyrrole, which itself can be prepared from (S)-pyroglutaminol.[7]

Table 1: Comparison of Diastereoselectivity in Nucleophilic Additions to N-Acyliminium Ions

| Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |

| Allyltrimethylsilane | BF₃·OEt₂ | CH₂Cl₂ | -78 | >95:5 | 85 |

| Silyl enol ether | TiCl₄ | CH₂Cl₂ | -78 | 90:10 | 78 |

| Grignard Reagent (PhMgBr) | - | THF | 0 | 85:15 | 70 |

| Organocuprate (Me₂CuLi) | - | Et₂O | -78 | >98:2 | 92 |

Conclusion and Future Outlook

This compound, and its chiral congeners derived from pyroglutamic acid, represent a powerful and versatile class of building blocks in modern asymmetric synthesis. The ability to generate and control the reactivity of N-acyliminium ions provides a reliable platform for the stereoselective introduction of a wide range of substituents at the 5-position of the pyrrolidinone ring. This has enabled the efficient synthesis of numerous biologically active molecules, including pharmaceuticals and natural products.

Future research in this area will likely focus on the development of catalytic enantioselective methods for the generation and reaction of N-acyliminium ions from achiral precursors, further expanding the scope and utility of this important synthetic strategy.[1] The continued exploration of new nucleophiles and the application of this methodology to the synthesis of increasingly complex molecular targets will undoubtedly solidify the position of this compound and related compounds as indispensable tools for the discerning synthetic chemist.

References

- 1. Enantioselective reactions of N-acyliminium ions using chiral organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. researchgate.net [researchgate.net]

- 6. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]

- 7. The synthesis of (+)-preussin and related pyrrolidinols by diastereoselective Paternò-Büchi reactions of chiral 2-substituted 2,3-dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Scalable and Cost-Effective Protocol for the Vinylation of 5-Ethoxy-2-pyrrolidinone

Abstract: This document provides a detailed experimental protocol for the vinylation of 5-ethoxy-2-pyrrolidinone to synthesize 5-vinyl-2-pyrrolidinone, a critical intermediate in the production of anticonvulsant drugs such as Vigabatrin. The described method offers a significant improvement over traditional techniques by employing vinyl magnesium bromide in the presence of potassium carbonate, thereby avoiding hazardous reagents and complex purification steps. This guide is intended for researchers in medicinal chemistry and drug development, offering a robust, safe, and scalable procedure with high yield and purity.

Introduction and Scientific Background

N-vinyl-2-pyrrolidinone (NVP) and its derivatives are foundational monomers in the polymer industry, widely used in pharmaceuticals, cosmetics, and industrial coatings.[1][2] The synthesis of these compounds has historically been dominated by the Reppe synthesis, which involves the vinylation of 2-pyrrolidone with acetylene under high pressure and in the presence of a strong base.[1][3][4] While effective, this method poses significant safety risks due to the handling of highly flammable and explosive acetylene gas.[5][6]

Modern synthetic chemistry has explored alternative pathways, including transition-metal-catalyzed methods using palladium or copper complexes.[7][8][9] These reactions, however, can be expensive and may require specialized ligands and rigorous reaction conditions.

The synthesis of 5-vinyl-2-pyrrolidinone presents a distinct challenge. This molecule is a key building block for pharmacologically active compounds, most notably the antiepileptic drug Vigabatrin.[10] A convenient and safe method for its preparation is therefore highly desirable. The protocol detailed herein focuses on the vinylation of this compound, a stable and readily accessible starting material. This approach, utilizing a Grignard reagent, has been optimized to replace hazardous bases with inexpensive and environmentally benign potassium carbonate, delivering the final product in high yield and purity without the need for column chromatography.[10]

Reaction Mechanism and Principle

The core of this protocol is the nucleophilic addition of a vinyl group to an N-acyliminium ion intermediate. The 5-ethoxy group of the starting material serves as a leaving group, facilitating the formation of this reactive intermediate under the reaction conditions.

The mechanism proceeds as follows:

-

The Lewis acidic nature of the magnesium in the vinyl magnesium bromide (CH₂=CHMgBr) coordinates to the carbonyl oxygen of this compound.

-

This coordination facilitates the elimination of the ethoxy group, forming a transient but highly electrophilic N-acyliminium ion.

-

The vinyl nucleophile from the Grignard reagent then attacks the electrophilic carbon of the iminium ion.

-

Subsequent aqueous work-up protonates the intermediate to yield the final product, 5-vinyl-2-pyrrolidinone.

The inclusion of potassium carbonate is a key innovation, providing a mild basic environment that facilitates the reaction while avoiding the use of more hazardous and pyrophoric reagents.[10]

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.

| Reagent/Material | Grade | CAS Number | Supplier (Example) | Notes |

| This compound | ≥97% | 3965-56-8 | Sigma-Aldrich | Starting material. |

| Vinyl magnesium bromide | 1.0 M in THF | 1826-67-1 | Sigma-Aldrich | Highly moisture-sensitive. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | 584-08-7 | Fisher Scientific | Should be dried before use. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | 109-99-9 | Sigma-Aldrich | Inhibitor-free. |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | 12125-02-9 | VWR | For reaction quenching. |

| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific | For extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | Sigma-Aldrich | For drying organic phase. |

| Argon (Ar) or Nitrogen (N₂) | High Purity | 7440-37-1 | Airgas | For inert atmosphere. |

Experimental Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

Caption: Experimental workflow for the synthesis of 5-vinyl-2-pyrrolidinone.

Detailed Step-by-Step Protocol

5.1 Reaction Setup

-

Thoroughly dry all glassware, including a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, in an oven at 120 °C overnight or by flame-drying under vacuum.

-

Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). Maintain the inert atmosphere throughout the reaction.

5.2 Vinylation Reaction

-

To the reaction flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.5 M.

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

Charge the dropping funnel with vinyl magnesium bromide (1.2 eq, 1.0 M solution in THF).

-

Add the Grignard reagent to the stirred suspension dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

5.3 Work-up and Purification

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: The quenching of excess Grignard reagent is exothermic.

-

Continue stirring for 15 minutes until two clear layers form.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10g scale reaction).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is often of high purity (>95%) and may not require further purification.[10] If necessary, vacuum distillation can be performed for higher purity.

Safety Precautions

-

Grignard Reagents: Vinyl magnesium bromide is flammable and reacts violently with water. Handle exclusively under an inert atmosphere.[11]

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon prolonged exposure to air. Use freshly opened bottles or solvent from a purification system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[6][12]

-

Work Environment: Perform the entire procedure in a well-ventilated chemical fume hood.[13] Ensure an appropriate fire extinguisher (Class D for reactive metals) and a safety shower/eyewash station are accessible.

Expected Results and Characterization

This protocol is reported to be highly efficient, with yields typically around 81% on a multi-gram scale.[10] The resulting 5-vinyl-2-pyrrolidinone is obtained with excellent purity, often obviating the need for chromatographic purification.

| Parameter | Expected Value |

| Scale | Multi-gram |

| Reaction Time | 3-5 hours |

| Yield | ~81%[10] |

| Purity (crude) | >95% |

| Appearance | Colorless to pale yellow oil |

Characterization Data (Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.0 (br s, 1H, NH), 5.7-5.9 (m, 1H, -CH=CH₂), 5.1-5.3 (m, 2H, -CH=CH₂), 4.0-4.2 (m, 1H, H-5), 2.2-2.5 (m, 4H, H-3, H-4).

-

¹³C NMR (CDCl₃, 101 MHz): δ 177.5 (C=O), 137.0 (-CH=), 116.0 (=CH₂), 55.0 (C-5), 30.0 (C-3), 25.0 (C-4).

-

Mass Spectrometry (EI): m/z 111.06 [M]⁺.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or No Yield | 1. Inactive Grignard reagent. 2. Presence of moisture in reagents/glassware. 3. Impure starting material. | 1. Titrate the Grignard reagent before use. 2. Ensure rigorous drying of all components and maintain a strict inert atmosphere. 3. Verify the purity of this compound by NMR or GC-MS. |

| Incomplete Reaction | 1. Insufficient Grignard reagent. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess (1.2-1.5 eq) of the Grignard reagent. 2. Allow the reaction to stir longer at room temperature and monitor by TLC/GC-MS. |

| Formation of Side Products | 1. Reaction temperature too high. 2. Impurities in the Grignard reagent. | 1. Maintain careful temperature control, especially during the addition phase. 2. Use high-quality, commercially available Grignard reagents. |

Conclusion

The protocol presented provides a practical, safe, and scalable method for the synthesis of 5-vinyl-2-pyrrolidinone. By leveraging an inexpensive and non-hazardous base in conjunction with a commercially available Grignard reagent, this procedure circumvents the significant safety concerns and costs associated with traditional vinylation methods.[10] Its high yield and the exceptional purity of the resulting product make it an ideal choice for academic research and process development in the pharmaceutical industry.

References

- 1. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]

- 2. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 5. lwccarbide.com [lwccarbide.com]

- 6. Understanding Calcium Carbide Dangers & Safety [tjtywh.com]

- 7. Synthesis of lactams via copper-catalyzed intramolecular vinylation of amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. camachem.com [camachem.com]

- 12. crecompany.com [crecompany.com]

- 13. Calcium Carbide Risks: Safety Precautions Guide [tjtywh.com]

Application of 5-Ethoxy-2-pyrrolidinone in Pharmaceutical Intermediate Synthesis: A Detailed Technical Guide

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 5-Ethoxy-2-pyrrolidinone as a versatile intermediate in pharmaceutical synthesis. With full editorial control, this guide is structured to offer not just procedural steps, but a deep understanding of the chemical principles and practical considerations that underpin its use, ensuring scientific integrity and fostering innovation.

Introduction: The Strategic Value of the Pyrrolidinone Core

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence stems from its ability to mimic peptide bonds, its favorable pharmacokinetic properties, and the stereochemical complexity that can be built around the five-membered ring. This compound, a stable and readily accessible derivative, serves as a key precursor for introducing functionality at the 5-position, a critical step in the synthesis of several important active pharmaceutical ingredients (APIs). This guide will focus on its primary application in the synthesis of the anticonvulsant drug Vigabatrin, while also exploring its potential in the broader landscape of neuroactive pharmaceuticals.

Core Application: Synthesis of the Anticonvulsant Vigabatrin

This compound is a pivotal intermediate in an efficient synthetic route to (rac)-Vigabatrin, an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T) used in the treatment of epilepsy. The synthesis hinges on the transformation of the ethoxy group at the 5-position into a vinyl group, followed by hydrolysis of the lactam ring.

Part 1: Synthesis of the Starting Material: (RS)-5-Ethoxy-2-pyrrolidinone

The journey begins with the synthesis of the key starting material, (RS)-5-Ethoxy-2-pyrrolidinone, from the readily available and inexpensive succinimide. This transformation is a reductive ethoxylation, where one of the carbonyl groups of the succinimide is selectively reduced and subsequently trapped by ethanol.

Reaction Workflow: Synthesis of (RS)-5-Ethoxy-2-pyrrolidinone

Caption: Workflow for the synthesis of (RS)-5-Ethoxy-2-pyrrolidinone.

Experimental Protocol: Synthesis of (RS)-5-Ethoxy-2-pyrrolidinone

-

Reaction Setup: Suspend succinimide (1.0 eq) in ethanol (15 mL per gram of succinimide) in a reaction vessel equipped with a stirrer and a thermometer. Cool the suspension to between -10°C and -5°C.

-

Addition of Reagents: Add sodium borohydride (0.57 eq) to the cooled suspension. Subsequently, add a solution of hydrogen chloride in ethanol portion-wise, maintaining the temperature between -5°C and 5°C.

-

Reaction Monitoring: Stir the reaction mixture at the same temperature for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Adjust the pH of the reaction mixture to 8.0-8.5 by adding a solution of potassium hydroxide in ethanol. Concentrate the mixture under reduced pressure to remove the ethanol. To the resulting residue, add methylene chloride and water and perform a liquid-liquid extraction. Separate the organic layer, concentrate it completely, and add cyclohexane. Heat the solution to 35-40°C, then cool to 20-30°C to induce crystallization. Filter the solid and dry to yield (RS)-5-Ethoxy-2-pyrrolidinone.

Scientific Rationale:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of one carbonyl group of the imide to a hemiaminal intermediate.

-

Role of Ethanolic HCl: The in-situ formation of ethoxyborohydride species and the acidic conditions facilitate the reduction and subsequent ethoxylation. The acid also protonates the carbonyl group, making it more electrophilic.

-

Temperature Control: Low temperatures are crucial to control the reactivity of sodium borohydride and to prevent over-reduction or side reactions.

-

pH Adjustment and Work-up: Basification with ethanolic KOH neutralizes the excess acid and precipitates inorganic salts. The subsequent aqueous work-up and crystallization from a non-polar solvent like cyclohexane effectively purifies the product.

Part 2: Vinylation of (RS)-5-Ethoxy-2-pyrrolidinone to 5-Vinyl-2-pyrrolidinone

This is the key strategic step where the ethoxy group is displaced by a vinyl group using a Grignard reagent. This reaction transforms the stable alkoxy-lactam into the versatile vinyl-lactam intermediate.

Reaction Mechanism: Grignard-mediated Vinylation

Caption: Proposed mechanism for the vinylation of this compound.

Experimental Protocol: Synthesis of 5-Vinyl-2-pyrrolidinone

-

Reaction Setup: Dissolve (RS)-5-Ethoxy-2-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) (1.5 mL per gram of starting material) in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon). Add a radical inhibitor such as 2,6-di-tert-butyl-4-methylphenol (BHT) (0.01 eq). Cool the solution to between -15°C and -10°C.

-

Addition of Grignard Reagents: To the cooled solution, add ethyl magnesium bromide (in THF) followed by vinyl magnesium bromide (in THF, 1.5 eq) at a rate that maintains the internal temperature below -10°C.

-

Reaction and Quenching: Stir the reaction mixture for approximately 30 minutes at -15°C to -10°C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-